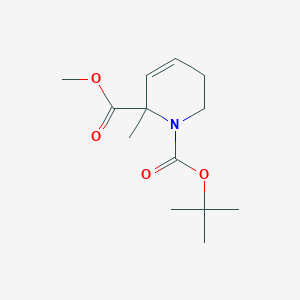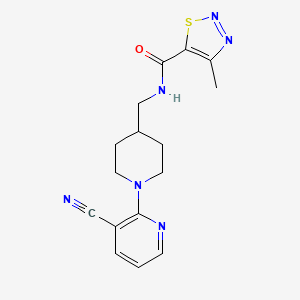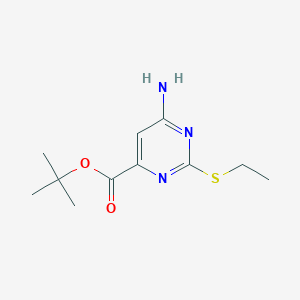
1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-1-yl compounds are a class of nitrogen heterocycles that are beneficial scaffolds in the development of new drugs . They are often present as common cores in a variety of pharmaceutical products .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(Indolin-1-yl)ethanamine, involves a reaction with sodium hydrogencarbonate in water at 95℃, followed by a reaction with sodium hydroxide in water at 20℃ .Scientific Research Applications
Allosteric Modulation of CB1 Receptor
Research into indole-2-carboxamides, which share structural similarities with "1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide," has demonstrated their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds have been shown to significantly impact binding affinity and cooperativity, indicating potential applications in the development of novel therapeutic agents targeting the CB1 receptor for conditions such as pain, obesity, and neurological disorders (Khurana et al., 2014).
Hydrogen-Bonding Studies
Investigations into the hydrogen-bonding capabilities of compounds structurally related to "this compound" have provided insights into their potential for forming specific molecular architectures. Such studies are foundational for the development of highly specific drug molecules and can facilitate the understanding of molecular interactions critical for drug design (Smith & Wermuth, 2011).
CGRP Receptor Inhibition
Research into compounds with similar frameworks has led to the identification of potent calcitonin gene-related peptide (CGRP) receptor antagonists. These findings support applications in treating migraines and possibly other conditions associated with CGRP, such as cardiovascular diseases (Cann et al., 2012).
Tubulin Inhibition
Compounds like "this compound" have been explored for their antiproliferative properties, acting as tubulin inhibitors. This suggests potential applications in cancer therapy, particularly in the development of new chemotherapeutic agents targeting microtubule dynamics (Krasavin et al., 2014).
Hydrogen Storage Applications
In the context of renewable energy, substituted piperidines and related compounds have been evaluated for their potential as reversible organic hydrogen storage materials. This research is pivotal for the advancement of hydrogen-powered fuel cells, offering a sustainable energy solution (Cui et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-16(21)13-5-8-18(9-6-13)11-15(20)19-10-7-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHVTAZGGGFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)


![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)


![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)


![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)
